molecular formula C12H9N3 B8418793 3-p-Tolyl-pyrazine-2-carbonitrile

3-p-Tolyl-pyrazine-2-carbonitrile

Cat. No. B8418793
M. Wt: 195.22 g/mol
InChI Key: ZIFSHECFIJRARS-UHFFFAOYSA-N
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Description

3-p-Tolyl-pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

3-(4-methylphenyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C12H9N3/c1-9-2-4-10(5-3-9)12-11(8-13)14-6-7-15-12/h2-7H,1H3

InChI Key

ZIFSHECFIJRARS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CN=C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloropyrazine-2-carbonitrile (3.0 g; 21.5 mmol) was dissolved in dimethoxyethane (65 ml) and 4-tolylboronic acid (3.2 g; 23.65 mmol) was added, followed by the addition of K2CO3 (8.2 g; 59 mmol) and water (30 ml). The reaction mixture was deoxygenized with N2 (g) for 3 minutes followed by the addition of triphenylphosphine (842 mg; 3.2 mmol) and palladium(II)acetate (237 mg; 1.06 mmol). The reaction mixture was heated to 90° C. for 14 h, cooled to rt, diluted with EtOAc, filtered over a plug of celite and dried with magnesiumsulfate. The organic solvent was evaporated under reduced pressure to give 5.3 g of 3-p-tolyl-pyrazine-2-carbonitrile. The intermediate nitrile was dissolved in MeOH (110 ml) followed by the addition of 4M aq NaOH (180 ml). The resulting mixture was heated to 85° C. for 14 h, cooled to rt and the MeOH was evaporated under reduced pressure. The residual aq. phase was acidified to pH=2 by the addition of conc. HCl and the precipitated product was filtered off, dissolved in DCM/EtOAc and dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 2.30 g of 3-p-tolyl-pyrazine-2-carboxylic acid. LC-MS: tR=0.40 min; [M−H]+=213.14.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
8.2 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
842 mg
Type
reactant
Reaction Step Five
Quantity
237 mg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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